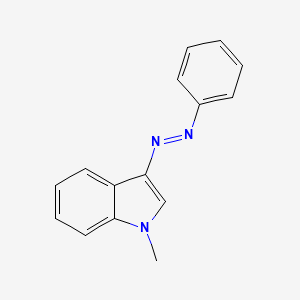

![molecular formula C27H30N2O2 B5189675 2,6-di-tert-butyl-4-[2-(2-hydroxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5189675.png)

2,6-di-tert-butyl-4-[2-(2-hydroxyphenyl)-1H-benzimidazol-1-yl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-di-tert-butyl-4-[2-(2-hydroxyphenyl)-1H-benzimidazol-1-yl]phenol, also known as BPS (Benzophenone Sulfonate), is a widely used compound in scientific research. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. BPS is a derivative of benzophenone and is commonly used as a UV filter in sunscreens, plastics, and other consumer products. In recent years, BPS has gained attention due to its potential effects on human health and the environment.

Mechanism of Action

The mechanism of action of 2,6-di-tert-butyl-4-[2-(2-hydroxyphenyl)-1H-benzimidazol-1-yl]phenol is not fully understood, but it is believed to act as an agonist for estrogen receptors. This compound can bind to estrogen receptors and activate downstream signaling pathways, leading to changes in gene expression and cellular function. This compound has also been shown to interact with other receptors and enzymes in the body, including androgen receptors and cytochrome P450 enzymes.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can stimulate the proliferation of breast cancer cells and alter the expression of genes involved in hormone signaling and cell growth. In vivo studies have shown that this compound can disrupt normal reproductive and developmental processes in zebrafish and other aquatic organisms. This compound has also been shown to have effects on glucose metabolism, lipid metabolism, and inflammation in animal models.

Advantages and Limitations for Lab Experiments

2,6-di-tert-butyl-4-[2-(2-hydroxyphenyl)-1H-benzimidazol-1-yl]phenol has several advantages as a tool for studying EDCs and hormonal systems. It is a well-characterized compound that is easily synthesized and readily available. This compound has also been shown to have estrogenic activity in a variety of cell lines and animal models, making it a useful tool for studying the effects of EDCs on estrogen receptor signaling pathways. However, there are also limitations to using this compound in lab experiments. This compound has relatively low potency compared to other EDCs, meaning that high concentrations may be required to observe significant effects. This compound also has limited water solubility, which can make it difficult to use in certain experimental systems.

Future Directions

There are several future directions for research on 2,6-di-tert-butyl-4-[2-(2-hydroxyphenyl)-1H-benzimidazol-1-yl]phenol and other EDCs. One area of focus is the development of more sensitive and specific assays for measuring the effects of EDCs on hormonal systems. Another area of focus is the study of the combined effects of multiple EDCs, as these chemicals are often present in complex mixtures in the environment. Finally, there is a need for more research on the potential effects of EDCs on human health, particularly in vulnerable populations such as pregnant women and children.

Conclusion:

In conclusion, this compound (this compound) is a widely used compound in scientific research. This compound has estrogenic activity and is used as a tool to study the effects of endocrine-disrupting chemicals on hormonal systems. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound and other EDCs. Further research is needed to fully understand the potential effects of this compound on human health and the environment.

Synthesis Methods

2,6-di-tert-butyl-4-[2-(2-hydroxyphenyl)-1H-benzimidazol-1-yl]phenol can be synthesized by reacting 2-hydroxybenzophenone with 2-nitrophenylhydrazine in the presence of a reducing agent such as sodium dithionite. The resulting product is then treated with tert-butyl alcohol and sulfuric acid to produce this compound. The synthesis of this compound is relatively simple, and the compound can be obtained in high yields.

Scientific Research Applications

2,6-di-tert-butyl-4-[2-(2-hydroxyphenyl)-1H-benzimidazol-1-yl]phenol has been widely used in scientific research as a tool to study the effects of endocrine-disrupting chemicals (EDCs) on human health and the environment. EDCs are chemicals that can interfere with the body's hormonal system and cause adverse effects on reproductive, developmental, and metabolic processes. This compound has been shown to have estrogenic activity, meaning that it can mimic the effects of estrogen in the body. This property makes this compound a valuable tool for studying the effects of EDCs on estrogen receptor signaling pathways and other hormonal systems.

Properties

IUPAC Name |

2,6-ditert-butyl-4-[2-(2-hydroxyphenyl)benzimidazol-1-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O2/c1-26(2,3)19-15-17(16-20(24(19)31)27(4,5)6)29-22-13-9-8-12-21(22)28-25(29)18-11-7-10-14-23(18)30/h7-16,30-31H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDYLZWQWPLRAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC=CC=C3N=C2C4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-ethylphenyl)[1-[(4-ethylphenyl)amino]-2,2-bis(propylsulfonyl)vinyl]amine](/img/structure/B5189599.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5189600.png)

![2-{4-[(diethylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5189607.png)

![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-methyl-2H-chromen-2-one](/img/structure/B5189613.png)

![1-[(5-ethyl-2-furyl)methyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5189617.png)

![({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(1H-pyrazol-4-yl)ethyl]amine](/img/structure/B5189622.png)

![ethyl 5-(3-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5189636.png)

![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5189641.png)

![5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5189651.png)

![N-(2-furylmethyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5189668.png)

![(3aS*,5S*,9aS*)-5-(2,4-dimethoxyphenyl)-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5189669.png)

![3-(3-bromobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5189682.png)